2-Acetamido-5-hydroxy-1,8-naphthyridine
Overview
Description
2-Acetamido-5-hydroxy-1,8-naphthyridine is a heterocyclic compound with the molecular formula C10H9N3O2. It belongs to the class of 1,8-naphthyridines, which are known for their diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-hydroxy-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This method provides moderate to high yields of the desired product.
Industrial Production Methods
the use of scalable and eco-friendly synthetic routes, such as metal-catalyzed synthesis and green chemistry approaches, is encouraged to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-hydroxy-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the naphthyridine core .
Scientific Research Applications
2-Acetamido-5-hydroxy-1,8-naphthyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Acetamido-5-hydroxy-1,8-naphthyridine involves its interaction with molecular targets and pathways in bacterial cells. It enhances the activity of antibiotics by decreasing the minimum inhibitory concentration (MIC) of fluoroquinolones, indicating a synergistic effect . The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Acetamido-5-hydroxy-1,8-naphthyridine include other 1,8-naphthyridine derivatives such as:
- 7-acetamido-1,8-naphthyridin-4(1H)-one
- 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to enhance antibiotic activity against multi-resistant bacterial strains makes it a valuable compound in medicinal research .
Properties
IUPAC Name |
N-(5-oxo-8H-1,8-naphthyridin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6(14)12-9-3-2-7-8(15)4-5-11-10(7)13-9/h2-5H,1H3,(H2,11,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRASUCWVKYFGAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)C(=O)C=CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10417741 | |
Record name | 2-acetamido-5-hydroxy-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10417741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-37-8 | |
Record name | NSC20 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-acetamido-5-hydroxy-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10417741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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